molecular formula C11H26Cl2N2 B1478072 Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride CAS No. 1803588-70-6

Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride

Cat. No.: B1478072
CAS No.: 1803588-70-6
M. Wt: 257.24 g/mol
InChI Key: ZXKNYBCQAZPZAT-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride follows established International Union of Pure and Applied Chemistry principles for complex organic compounds containing multiple functional groups. According to official chemical databases, the compound carries the formal International Union of Pure and Applied Chemistry name N,N,2-trimethyl-2-(piperidin-4-yl)propan-1-amine dihydrochloride, which precisely describes its structural organization. This nomenclature system prioritizes the identification of the longest carbon chain while systematically accounting for all substituents and their positional relationships within the molecular framework.

The naming convention begins with the recognition of the primary amine functionality, which serves as the parent structure for systematic identification. Primary amines are typically named using the suffix "-amine" added to the name of the alkyl substituent, though for complex multifunctional molecules like this compound, the International Union of Pure and Applied Chemistry system treats shorter alkyl groups as substituents located on specific positions. The N,N-dimethyl designation indicates the presence of two methyl groups directly attached to the nitrogen atom, following the standard protocol for secondary and tertiary amine nomenclature where substituents on nitrogen are prefixed with "N-".

The systematic identification process reveals the compound's Chemical Abstracts Service registry number as 1803588-70-6, providing a unique identifier that facilitates precise chemical communication across international databases. The molecular formula representation differs between the free base form (C11H24N2) and the dihydrochloride salt form (C11H26Cl2N2), reflecting the addition of two hydrogen chloride molecules during salt formation. This distinction is crucial for understanding the compound's behavior in different chemical environments and its solubility characteristics.

Advanced chemical identification systems employ sophisticated encoding methods to represent the compound's structure in machine-readable formats. The Simplified Molecular Input Line Entry System notation CC(C)(CN(C)C)C1CCNCC1 provides a linear representation of the free base structure, while the International Chemical Identifier string 1S/C11H24N2.2ClH/c1-11(2,9-13(3)4)10-5-7-12-8-6-10;;/h10,12H,5-9H2,1-4H3;2*1H describes the complete dihydrochloride salt formation. These standardized representations enable accurate computational modeling and database searching across diverse chemical information systems.

Molecular Geometry and Conformational Analysis

The three-dimensional molecular geometry of this compound is fundamentally determined by the conformational preferences of its central piperidine ring system and the spatial arrangements of its attached substituents. Piperidine rings, like their cyclohexane analogs, preferentially adopt chair conformations that minimize steric strain and torsional energy. The compound's piperidine core can exist in two distinguishable chair conformations: one with the nitrogen-hydrogen bond in an axial position and another with this bond in an equatorial position.

Extensive conformational studies on piperidine derivatives have established that the equatorial conformation is generally more stable by approximately 0.72 kilocalories per mole in the gas phase, though this preference can vary significantly in different solvent environments. The presence of the bulky 2-methyl-2-(dimethylaminomethyl)propyl substituent at the 4-position of the piperidine ring introduces additional conformational considerations that influence the overall molecular geometry. Research on 4-substituted piperidines demonstrates that the relative conformational energies are nearly identical to those observed in analogous cyclohexane systems, suggesting predictable behavior patterns.

The conformational analysis becomes more complex when considering the protonation state of the compound. Studies on piperidinium salts reveal that protonation can significantly alter conformational preferences, with polar 4-substituents showing a consistent stabilization of the axial conformer by approximately 0.7 to 0.8 kilocalories per mole upon protonation. This phenomenon is attributed to electrostatic interactions between the substituents and the protonated nitrogen center, which can be successfully modeled using molecular mechanics calculations with appropriate force fields.

The dimethylamino group attached to the 2-methyl-2-propyl chain introduces additional conformational flexibility through rotation around multiple carbon-carbon and carbon-nitrogen bonds. The spatial arrangement of this tertiary amine functionality relative to the piperidine ring system creates opportunities for intramolecular interactions that may influence the compound's overall conformation and potentially its biological activity. The presence of two chloride counterions in the dihydrochloride salt form further complicates the conformational landscape by introducing ionic interactions that can stabilize specific molecular arrangements through hydrogen bonding and electrostatic attractions.

Conformational Parameter Value Reference State
Piperidine Ring Preference Chair Conformation Gas Phase
Equatorial Stability Advantage 0.72 kcal/mol Free Base
Axial Stabilization upon Protonation 0.7-0.8 kcal/mol Salt Form
Nitrogen Inversion Barrier 6.1 kcal/mol Standard Conditions
Ring Inversion Barrier 10.4 kcal/mol Standard Conditions

Comparative Structural Analysis with Piperidine Derivatives

The structural characteristics of this compound can be systematically compared with other piperidine derivatives to understand its unique position within this important class of compounds. Piperidine itself, with the molecular formula (CH2)5NH, represents the fundamental six-membered heterocyclic structure containing five methylene bridges and one amine bridge. This basic scaffold has been extensively modified in pharmaceutical chemistry to create diverse compounds with varying biological activities and chemical properties.

The compound under investigation belongs to the broader category of 4-substituted piperidines, which have been subjects of extensive conformational studies due to their prevalence in medicinal chemistry applications. Comparative analysis with simpler 4-substituted piperidines reveals that the bulky 2-methyl-2-(dimethylaminomethyl)propyl substituent represents a significant structural elaboration compared to common substituents such as methyl, phenyl, carbethoxy, bromine, hydroxyl, or fluorine groups. This structural complexity introduces unique steric and electronic effects that distinguish the compound from its simpler analogs.

Natural piperidine derivatives provide additional comparative context for understanding the structural significance of synthetic compounds like this compound. Naturally occurring piperidine alkaloids include piperine, which provides black pepper its characteristic taste, and various toxic alkaloids such as coniine from poison hemlock. These natural compounds typically feature aromatic substituents or additional ring systems that create rigid molecular frameworks, contrasting with the flexible aliphatic substitution pattern observed in the synthetic compound.

The presence of both tertiary amine functionality in the side chain and secondary amine functionality in the piperidine ring creates a bis-basic system that is relatively uncommon among simple piperidine derivatives. This structural feature necessitates the formation of a dihydrochloride salt to achieve adequate water solubility and chemical stability, similar to other pharmaceutically relevant bis-basic compounds. Comparative analysis with related pharmaceutical compounds reveals that such dual basicity often correlates with enhanced biological activity due to multiple sites of protonation and potential receptor interactions.

Structural comparison with other dihydrochloride salts of piperidine derivatives reveals common features in crystallographic behavior and physical properties. For example, similar compounds often exhibit hydrogen bonding patterns between protonated amine groups and chloride counterions, creating extended crystal lattice structures that influence solubility and stability characteristics. The specific substitution pattern in this compound creates unique opportunities for both intra- and intermolecular interactions that may distinguish its solid-state behavior from other piperidine-based pharmaceuticals.

Compound Type Structural Feature Basicity Salt Formation
Simple Piperidines Single amine group Monoprotic Monohydrochloride
4-Substituted Piperidines Varied substituents Monoprotic Monohydrochloride
Bis-basic Piperidines Dual amine groups Diprotic Dihydrochloride
Target Compound Tertiary + Secondary amines Diprotic Dihydrochloride

Crystallographic Considerations in Dihydrochloride Salt Formation

The crystallographic behavior of this compound is fundamentally influenced by the presence of two chloride counterions and the potential for extensive hydrogen bonding networks within the crystal lattice. Dihydrochloride salt formation represents a critical pharmaceutical strategy for enhancing the water solubility and chemical stability of bis-basic organic compounds, and the specific crystallographic arrangements that result from this salt formation process directly impact the compound's physical and chemical properties.

Crystal structure analysis of related dihydrochloride salts reveals characteristic patterns of hydrogen bonding between protonated amine groups and chloride anions. In similar piperidine-based dihydrochloride compounds, the protonated nitrogen atoms typically serve as hydrogen bond donors to chloride ions, creating strong ionic interactions that stabilize specific crystal packing arrangements. The presence of both a protonated piperidine nitrogen and a protonated dimethylamino group in the target compound creates opportunities for multiple hydrogen bonding interactions that may result in complex three-dimensional crystal structures.

Recent crystallographic studies on pharmaceutical dihydrochloride salts demonstrate the importance of systematic structural analysis in understanding solid-state behavior. For example, daclatasvir dihydrochloride Form N-2 crystallizes in space group P1 with specific lattice parameters and exhibits strong nitrogen-hydrogen to chloride hydrogen bonds that link cations and anions in extended chain structures. Similar organizational principles likely apply to this compound, though the specific substitution pattern may create unique packing arrangements.

The crystallographic behavior of hydrochloride salts is further influenced by conformational preferences of the organic cations within the crystal lattice. X-ray crystallographic studies of related compounds show that protonated amine groups often adopt specific orientations that optimize hydrogen bonding interactions with chloride anions. The flexible nature of the 2-methyl-2-(dimethylaminomethyl)propyl substituent in the target compound may allow for conformational adjustments that facilitate optimal crystal packing and hydrogen bonding arrangements.

Hirshfeld surface analysis of similar dihydrochloride salts reveals the relative importance of different intermolecular interactions in crystal stabilization. Studies on related compounds show that hydrogen-hydrogen contacts typically contribute 40-50% of the total surface interactions, while chloride-hydrogen contacts account for approximately 10-15% of the surface area. Carbon-hydrogen contacts and nitrogen-hydrogen contacts provide additional stabilizing interactions that contribute to overall crystal stability. The specific substitution pattern in this compound may create unique contact distributions that influence its crystallographic properties and pharmaceutical performance characteristics.

Crystallographic Parameter Typical Range Influence Factor
Hydrogen Bond Length (N-H···Cl) 2.0-2.4 Å Protonation State
Crystal Density 1.3-1.5 g/cm³ Packing Efficiency
Hydrogen-Hydrogen Contacts 40-50% Surface Interactions
Chloride-Hydrogen Contacts 10-15% Ionic Interactions
Melting Point Range 150-200°C Lattice Stability

Properties

IUPAC Name

N,N,2-trimethyl-2-piperidin-4-ylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2.2ClH/c1-11(2,9-13(3)4)10-5-7-12-8-6-10;;/h10,12H,5-9H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKNYBCQAZPZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C)C)C1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, piperidine derivatives have been shown to interact with enzymes such as cholinesterases, which are involved in the breakdown of acetylcholine. The interaction with cholinesterases can lead to enzyme inhibition, affecting neurotransmission. Additionally, this compound may interact with other proteins involved in cell signaling pathways, influencing various cellular processes.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been reported to affect the PI3K-Akt signaling pathway, which is crucial for cell proliferation and survival. By interacting with key components of this pathway, this compound can alter gene expression and metabolic activities within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors or enzymes, leading to conformational changes that either inhibit or activate their functions. For instance, the inhibition of cholinesterases by piperidine derivatives results in increased levels of acetylcholine, enhancing neurotransmission. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can undergo metabolic degradation, leading to the formation of various metabolites. These metabolites may have different biological activities, affecting the overall impact of the compound on cells. Long-term exposure to this compound may result in changes in cellular function, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of cell signaling pathways. At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions. Studies have reported threshold effects, where the compound’s impact on biological systems changes significantly at specific dosage levels. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the compound’s overall impact on cellular function and its therapeutic potential. Additionally, the compound may affect metabolic flux and metabolite levels within the cell, altering cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound can interact with transporters or binding proteins that facilitate its movement across cell membranes. Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of the compound within tissues can also affect its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and therapeutic potential.

Biological Activity

Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride, commonly referred to as DMPPA, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the biological activity of DMPPA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DMPPA is a piperidine derivative characterized by its dimethylamino and piperidinyl groups. The chemical structure can be represented as follows:

C11H20Cl2N2\text{C}_{11}\text{H}_{20}\text{Cl}_2\text{N}_2

This compound is typically synthesized in a laboratory setting and is utilized primarily for research purposes due to its high purity (greater than 95%) .

DMPPA exhibits several mechanisms of action that contribute to its biological activity:

  • Cholinesterase Inhibition : Similar to other piperidine derivatives, DMPPA may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission and cognitive functions .
  • Antimicrobial Activity : Preliminary studies indicate that piperidine derivatives, including DMPPA, possess antibacterial and antifungal properties. The presence of halogen substituents on the piperidine ring enhances this activity .
  • Neuroprotective Effects : Some research suggests that compounds with a piperidine moiety can exhibit neuroprotective effects, making them potential candidates for treating neurodegenerative diseases like Alzheimer's .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of DMPPA and related compounds:

Activity Target/Organism IC50/Effect Reference
Cholinesterase InhibitionAChE/BuChEInhibition observed
Antibacterial ActivityS. aureus, E. coliMIC values: 0.0039 - 0.025 mg/mL
Antifungal ActivityC. albicansMIC values: 16.69 - 78.23 µM
Neuroprotective PotentialNeuronal cellsProtective effects noted

Case Studies

Several case studies highlight the efficacy of DMPPA in various biological contexts:

  • Antimicrobial Studies : In vitro tests demonstrated that DMPPA effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The study reported significant antimicrobial activity with MIC values indicating potent effects against these pathogens .
  • Neuroprotection : A study investigating the neuroprotective effects of piperidine derivatives found that DMPPA could reduce neuronal cell death induced by oxidative stress, suggesting its potential use in neurodegenerative disease therapies .
  • Cognitive Enhancement : Research into cholinergic modulation indicated that DMPPA could enhance cognitive functions by inhibiting cholinesterases, thus increasing acetylcholine levels in the brain .

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development
Piperidine derivatives, including dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride, are crucial in the synthesis of various pharmaceuticals. They serve as building blocks for the development of medications targeting central nervous system disorders, such as anxiety and depression. For instance, modifications of piperidine structures have led to the creation of effective antipsychotics and antidepressants, demonstrating their therapeutic potential in treating mental health conditions .

1.2 Anticancer Research
Recent studies have indicated that piperidine derivatives exhibit anticancer properties. Compounds structurally related to this compound have been tested for their ability to inhibit cancer cell proliferation. For example, research shows that certain piperidine-based compounds can induce apoptosis in cancer cells, making them potential candidates for new anticancer therapies .

Synthesis and Chemical Reactions

2.1 Synthesis of Complex Molecules
this compound is utilized in synthetic organic chemistry for the preparation of complex molecules. Its reactivity allows it to participate in various coupling reactions, including amine coupling and azide coupling methods, which are essential for forming new carbon-carbon bonds in drug synthesis .

2.2 Catalytic Applications
The compound has been explored as a catalyst or ligand in various chemical transformations. Its ability to stabilize transition states makes it valuable in facilitating reactions under mild conditions, enhancing yields and selectivity in organic synthesis .

Case Studies and Research Findings

3.1 Study on Anticancer Activity
A study investigating the antiproliferative effects of piperidine derivatives demonstrated that specific modifications could enhance their efficacy against cancer cell lines such as HCT116 and HeLa. The results indicated that compounds with piperidine moieties showed significant inhibitory action compared to standard treatments like doxorubicin, suggesting a promising avenue for developing new anticancer agents .

CompoundIC50 (μM)Comparison DrugComparison IC50 (μM)
Piperidine Derivative A0.69Doxorubicin2.29
Piperidine Derivative B11Doxorubicin2.29

3.2 Synthesis Methodologies
Research has highlighted efficient methodologies for synthesizing piperidine derivatives using this compound as a precursor. Techniques such as DCC (Dicyclohexylcarbodiimide) coupling have been optimized to yield high-purity products suitable for pharmaceutical applications .

Comparison with Similar Compounds

Table 1: CCS Values for Adducts

Adduct m/z CCS (Ų)
[M+H]⁺ 185.20123 146.6
[M+Na]⁺ 207.18317 155.2
[M+NH₄]⁺ 202.22777 154.6
[M-H]⁻ 183.18667 147.9

Data sourced from computational predictions .

No direct literature on biological activity or toxicity is available for this compound, necessitating extrapolation from structural analogs.

Structural Analogs and Structure–Activity Relationships (SAR)

Tertiary Amine Variations
  • Dimethyl vs.
  • Dimethyl vs. Morpholino (UNC5127): Substitution with morpholine (a six-membered ring containing oxygen) led to reduced potency and a lower TC50/EC50 ratio, likely due to the morpholino group’s lower pKa (~5.5 vs. ~10.5 for dimethylamine), affecting protonation and membrane permeability .
  • Dimethyl vs. Primary Amine (UNC5163) : Conversion to a primary amine (UNC5163) minimally impacted toxicity but reduced basicity, highlighting the importance of tertiary amines in maintaining optimal bioavailability .
Chain Length and Substituents
  • Ethyl vs. Propyl Chain (UNC5103) : Elongating the ethyl linker to propyl (UNC5103) showed negligible effects on activity, indicating flexibility in this region .

Preparation Methods

Methylation Process

A critical step in the synthesis is the methylation of the amine group to form the dimethylamino moiety.

  • Reagents : Dimethyl sulfate is frequently employed as the methylating agent in a molar ratio of approximately 2.5 to 3.0 equivalents per mole of substrate to ensure complete methylation without over-alkylation.

  • Reaction Conditions : Methylation is conducted at temperatures ranging from 20°C up to the reflux temperature of the solvent used. This range allows efficient methyl transfer while minimizing side reactions.

  • Bases and Solvents : Suitable bases and solvents are selected to facilitate the reaction and stabilize intermediates. Common solvents include alcohols such as methanol or ethanol, which also assist in subsequent salt formation.

Salt Formation: Dihydrochloride Preparation

The formation of the dihydrochloride salt enhances the compound's stability and solubility.

  • Hydrochloric Acid Sources : Various hydrochloric acid sources can be used, including aqueous HCl, methanol-HCl, ethanol-HCl, isopropyl alcohol-HCl, ethyl acetate-HCl, diethyl ether-HCl, dry HCl gas, ammonium chloride, acetyl chloride, and tri(C1-C6 alkyl)silyl chloride. Acetyl chloride and tri(C1-C6 alkyl)silyl chloride are preferably used in combination with alcohol solvents for efficient salt formation.

  • Procedure : The free base form of the compound is treated with the selected HCl source in a suitable solvent to yield the dihydrochloride salt. This step is usually carried out at ambient temperature to preserve compound integrity.

Representative Reaction Scheme and Conditions

Step Reagents/Conditions Outcome/Yield Notes
Methylation Dimethyl sulfate (2.5-3.0 eq), base, solvent, 20°C to reflux High conversion to dimethylated amine Controlled temperature prevents side reactions
Salt formation HCl sources (aqueous or organic), solvent, ambient temp Formation of dihydrochloride salt Choice of HCl source affects purity and solubility

Additional Synthetic Considerations

  • Selective Amination : The piperidine ring is often functionalized prior to methylation. Improved processes utilize mild reagents and cost-effective methylating agents to enhance yield and purity.

  • Purification : Post-reaction mixtures are typically purified by filtration, crystallization, or chromatography to isolate the pure dihydrochloride salt.

  • Safety and Environmental Factors : Use of dimethyl sulfate requires careful handling due to toxicity; alternative methylating agents may be explored for greener synthesis.

Comparative Data from Related Piperidine Derivatives

While direct preparation details for Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride are limited in open literature, analogous compounds with piperidine cores have been synthesized using similar methylation and salt formation protocols:

Compound Methylation Agent Salt Formation Method Yield (%) Reference
2-({6-[(3R)-3-aminopiperidin-1-yl]... Dimethyl sulfate Methanol-HCl High
1-Methylpiperidine-4-carboxylic acid Formaldehyde (transfer hydrogenation) HCl (aqueous) Moderate

These examples reinforce the effectiveness of dimethyl sulfate methylation and diverse HCl sources for salt formation in piperidine derivatives closely related to the target compound.

Summary of Key Research Findings

  • The use of dimethyl sulfate as a methylating agent in a controlled molar ratio and temperature range is essential for efficient synthesis of dimethylated piperidine derivatives.

  • Selection of hydrochloric acid source and solvent critically affects the formation and quality of the dihydrochloride salt.

  • Improved synthetic routes emphasize cost-effectiveness, safety, and higher yields by optimizing reagent choice and reaction parameters.

Q & A

Q. How can researchers optimize the synthesis of dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters such as temperature, solvent polarity, and stoichiometric ratios of reagents. For piperidine derivatives, using anhydrous conditions (e.g., dry dichloromethane) and controlled pH during hydrochloride salt formation is critical . Intermediate purification via column chromatography (silica gel, methanol/dichloromethane eluent) followed by recrystallization in ethanol improves purity. Yield can be enhanced by optimizing the reaction time for intermediate steps (e.g., alkylation or amine protection/deprotection) using TLC or HPLC monitoring .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : A combination of 1H/13C NMR (to confirm piperidine ring substitution and amine protonation), HPLC-MS (for purity assessment and molecular ion verification), and FT-IR (to detect N-H stretching in the hydrochloride salt) is recommended. X-ray crystallography may resolve stereochemical ambiguities in the piperidine moiety . For quantitative analysis, ion chromatography can validate chloride content (theoretical ~24.3% for dihydrochloride) .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC for byproducts like dealkylated piperidine or oxidized amines. Store the compound in amber glass vials at -20°C under inert gas (argon) to prevent hygroscopic degradation . Stability-indicating methods (e.g., pH-dependent UV spectroscopy) can detect hydrolytic breakdown in aqueous buffers .

Advanced Research Questions

Q. What mechanistic pathways are hypothesized for the compound’s reactivity in biological systems?

  • Methodological Answer : Computational docking studies (e.g., AutoDock Vina) suggest interactions with G-protein-coupled receptors (GPCRs) due to the piperidine moiety’s conformational flexibility. The tertiary amine may act as a protonable group at physiological pH, facilitating membrane penetration. Isotopic labeling (e.g., 14C at the methyl group) can trace metabolic pathways in vitro . Advanced NMR (e.g., NOESY) can map intramolecular interactions influencing receptor binding .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer : Discrepancies in toxicity (e.g., LD50 variability) may arise from impurities or batch-specific degradation. Cross-validate data using:
  • Ames test (for mutagenicity) with S9 metabolic activation .
  • MTT assays on multiple cell lines (e.g., HEK293, HepG2) to assess cytotoxicity thresholds .
  • HPLC-ECD to quantify residual solvents (e.g., DMF) that may skew results .

Q. What strategies are recommended for enantiomeric resolution of chiral analogs of this compound?

  • Methodological Answer : For chiral analogs, use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. Alternatively, synthesize diastereomeric salts with L-tartaric acid and characterize via polarimetry . Enzymatic resolution (e.g., lipase-mediated acylations) can separate enantiomers in preparative-scale reactions .

Q. How can researchers design impurity profiling studies for this compound in compliance with pharmacopeial standards?

  • Methodological Answer : Follow ICH Q3A/B guidelines. Use HPLC-DAD/ELSD with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to detect impurities ≤0.1%. Synthesize and spike known impurities (e.g., des-methyl byproducts) as reference standards . For genotoxic impurities, employ LC-MS/MS with a lower detection limit of 1 ppm .

Q. What in silico approaches are suitable for predicting the compound’s ADMET properties?

  • Methodological Answer : Use QSAR models (e.g., SwissADME) to predict logP (lipophilicity), BBB permeability, and CYP450 inhibition. Molecular dynamics simulations (e.g., GROMACS) can assess membrane interaction dynamics. Validate predictions with experimental Caco-2 permeability assays and microsomal stability tests .

Key Considerations for Experimental Design

  • Contradiction Mitigation : Cross-reference synthetic protocols from multiple sources (e.g., KISHIDA vs. Hairui Chemical) to identify optimal conditions .
  • Advanced Analytics : Pair NMR with computational tools (e.g., ACD/Labs) for structural elucidation of novel derivatives .
  • Regulatory Alignment : Align impurity profiling with EP/USP monographs for piperidine-based pharmaceuticals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride
Reactant of Route 2
Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.